molecular formula C17H20ClNO2 B267855 N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Numéro de catalogue B267855
Poids moléculaire: 305.8 g/mol
Clé InChI: BYEFUGJJMBHWHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine, commonly known as CBE-235, is a chemical compound that belongs to the class of selective and potent inhibitors of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CBE-235 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Mécanisme D'action

The mechanism of action of CBE-235 involves the inhibition of CK2, which is a key regulator of various cellular processes. CK2 has been shown to be overexpressed in many cancer cells, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment. CBE-235 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
CBE-235 has been shown to have several biochemical and physiological effects. In cancer cells, CBE-235 inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. CBE-235 has also been shown to induce apoptosis in cancer cells. In addition, CBE-235 has been shown to inhibit the migration and invasion of cancer cells. Moreover, CBE-235 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

CBE-235 has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, CBE-235 has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising therapeutic agent for cancer treatment. However, CBE-235 has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Moreover, CBE-235 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on CBE-235. One direction is to further investigate the potential therapeutic applications of CBE-235 in cancer treatment. This includes studying the efficacy of CBE-235 in animal models of cancer and in clinical trials. Another direction is to investigate the potential use of CBE-235 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of CBE-235 and its off-target effects, which may lead to the development of more potent and selective CK2 inhibitors.

Méthodes De Synthèse

The synthesis of CBE-235 involves several steps, starting from the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a base to form the corresponding ether. The resulting compound is then reacted with N-methylamine to give CBE-235. The synthesis of CBE-235 has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Applications De Recherche Scientifique

CBE-235 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CBE-235 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Moreover, CBE-235 has been investigated for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative diseases, and viral infections.

Propriétés

Nom du produit

N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine

Formule moléculaire

C17H20ClNO2

Poids moléculaire

305.8 g/mol

Nom IUPAC

1-[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-methylmethanamine

InChI

InChI=1S/C17H20ClNO2/c1-3-20-16-6-4-5-14(11-19-2)17(16)21-12-13-7-9-15(18)10-8-13/h4-10,19H,3,11-12H2,1-2H3

Clé InChI

BYEFUGJJMBHWHW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

SMILES canonique

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.